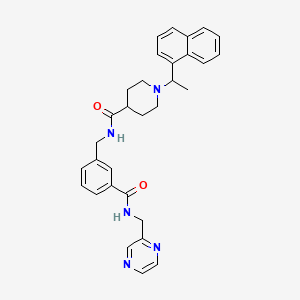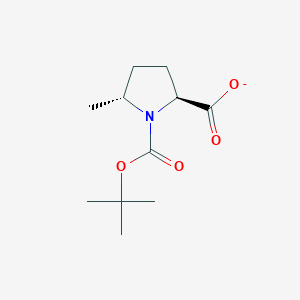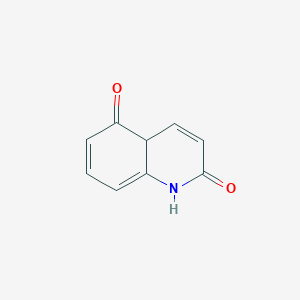
N-methyl-4(dioleyl)methylpyridiniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAINT-2 is a cationic lipid with gene transfection activity and is a pyridyl lipid analog. It is known for its ability to form molecular membranes that interact with plasmids to create lipid complexes. These complexes are taken up by cells, where the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), facilitating the translocation of the plasmid across the endosome and/or nuclear membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SAINT-2 would likely involve large-scale organic synthesis processes, including the use of reactors for the chemical reactions, purification steps such as chromatography, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions would depend on the specific requirements of the production process and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
SAINT-2 undergoes various chemical reactions, including:
Oxidation: The lipid structure can be oxidized under certain conditions, leading to the formation of oxidized lipid products.
Reduction: Reduction reactions can modify the lipid structure, potentially altering its properties and activity.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SAINT-2 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions for these reactions would depend on the desired modifications to the lipid structure.
Major Products Formed
The major products formed from the reactions involving SAINT-2 would include modified lipid structures with different functional groups or oxidation states. These products could have different properties and activities compared to the original SAINT-2 compound.
Aplicaciones Científicas De Investigación
SAINT-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lipid structures.
Biology: Employed in gene transfection studies to deliver plasmids and other genetic material into cells.
Medicine: Investigated for its potential use in gene therapy and other medical applications involving the delivery of genetic material.
Industry: Utilized in the development of lipid-based delivery systems for various applications, including drug delivery and biotechnology
Mecanismo De Acción
The mechanism of action of SAINT-2 involves its ability to form lipid complexes with plasmids, which are then taken up by cells. Once inside the cell, the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), allowing the plasmid to translocate across the endosome and/or nuclear membrane. This process effectively transfers small oligonucleotides into cells, facilitating gene transfection .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to SAINT-2 include other cationic lipids with gene transfection activity, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid commonly used in gene transfection studies.
Lipofectamine: A commercial transfection reagent that contains cationic lipids for gene delivery.
DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for gene transfection.
Uniqueness of SAINT-2
SAINT-2 is unique due to its specific pyridyl lipid structure, which allows it to form stable lipid complexes with plasmids and facilitate efficient gene transfection. Its ability to dissociate plasmids under the action of dioleoylphosphatidylethanolamine (DOPE) and translocate them across cellular membranes makes it a valuable tool in gene delivery research .
Propiedades
Fórmula molecular |
C43H78ClN |
|---|---|
Peso molecular |
644.5 g/mol |
Nombre IUPAC |
4-[(9Z,28Z)-heptatriaconta-9,28-dien-19-yl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-; |
Clave InChI |
FQKXELHZMFODBN-YIQDKWKASA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCC(C1=CC=[N+](C=C1)C)CCCCCCCC/C=C\CCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)

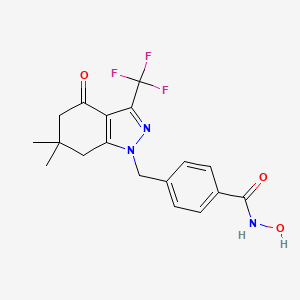
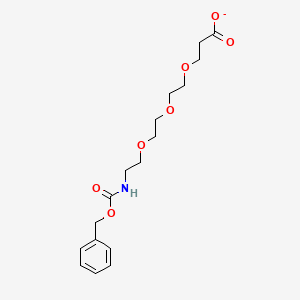

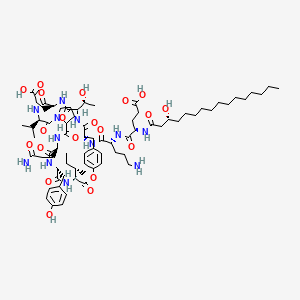

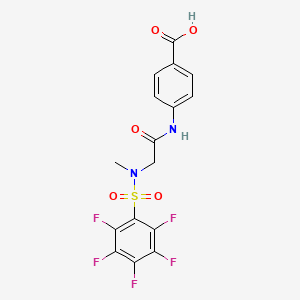

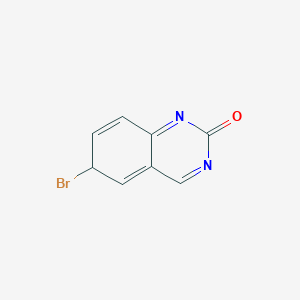
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
